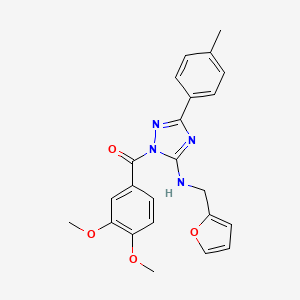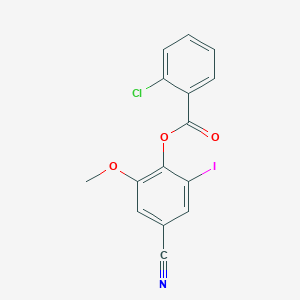
(4-Cyano-2-iodo-6-methoxyphenyl) 2-chlorobenzoate
Overview
Description
(4-Cyano-2-iodo-6-methoxyphenyl) 2-chlorobenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a cyano group, an iodo group, a methoxy group, and a chlorobenzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-2-iodo-6-methoxyphenyl) 2-chlorobenzoate typically involves a multi-step process. One common method includes the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.
Cyanation: The cyano group can be introduced through a Sandmeyer reaction, where an aryl diazonium salt is treated with copper(I) cyanide.
Esterification: The final step involves the esterification of the phenol derivative with 2-chlorobenzoic acid using a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Cyano-2-iodo-6-methoxyphenyl) 2-chlorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the methoxy group can be oxidized to a hydroxyl group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of 2-chlorobenzoic acid and 4-cyano-2-iodo-6-methoxyphenol.
Scientific Research Applications
(4-Cyano-2-iodo-6-methoxyphenyl) 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyano-2-iodo-6-methoxyphenyl) 2-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and iodo groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-cyano-2-iodo-6-methoxyphenyl benzoate: Lacks the chlorine atom in the benzoate moiety.
4-cyano-2-iodo-6-methoxyphenyl 4-chlorobenzoate: Chlorine atom is positioned differently on the benzoate ring.
4-cyano-2-iodo-6-methoxyphenyl 2-bromobenzoate: Bromine atom instead of chlorine in the benzoate moiety.
Uniqueness
(4-Cyano-2-iodo-6-methoxyphenyl) 2-chlorobenzoate is unique due to the specific arrangement of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(4-cyano-2-iodo-6-methoxyphenyl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClINO3/c1-20-13-7-9(8-18)6-12(17)14(13)21-15(19)10-4-2-3-5-11(10)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXVCVJMYROSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)I)OC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-fluorophenyl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4198569.png)
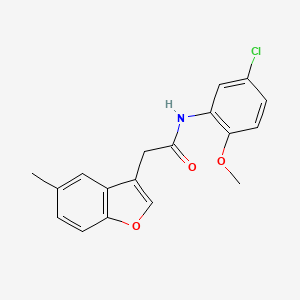
![N-1-adamantyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4198578.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4198582.png)
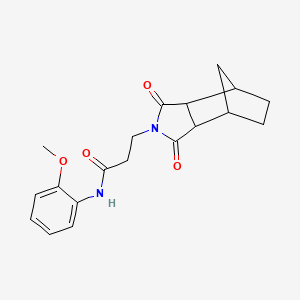
![N-(2-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B4198594.png)
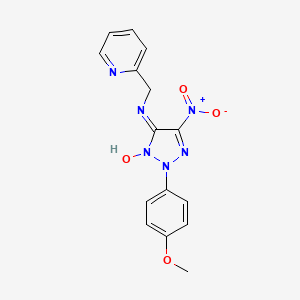
![8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4198613.png)
![4-methoxy-N-{2-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4198626.png)
![2-[4-[4-(1H-pyrazol-1-yl)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4198628.png)
![4-[(3-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B4198643.png)
![N-(3-methoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4198644.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4198648.png)
